molecular formula C20H26O3 B12426120 Prexanthoperol CAS No. 119817-27-5

Prexanthoperol

Cat. No.: B12426120
CAS No.: 119817-27-5
M. Wt: 314.4 g/mol
InChI Key: KVTOPOITUALWOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diterpenoids are a class of organic compounds known for their diverse biological activities and complex structures

Preparation Methods

The synthesis of Prexanthoperol involves intricate organic reactions. While specific synthetic routes and industrial production methods are not extensively documented, diterpenoids like this compound are typically synthesized through multi-step processes involving cyclization, oxidation, and functional group modifications. Industrial production may involve the extraction of this compound from natural sources, such as plants, followed by purification and characterization .

Chemical Reactions Analysis

Prexanthoperol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Prexanthoperol has a wide range of scientific research applications:

Comparison with Similar Compounds

Prexanthoperol is unique among diterpenoids due to its specific structure and biological activities. Similar compounds include:

    Taxol: A diterpenoid used as an anticancer agent.

    Forskolin: A diterpenoid used in research to study cell signaling pathways.

    Ginkgolide: A diterpenoid with neuroprotective properties.

These compounds share structural similarities but differ in their specific biological activities and applications .

Properties

CAS No.

119817-27-5

Molecular Formula

C20H26O3

Molecular Weight

314.4 g/mol

IUPAC Name

6-hydroxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,10a-tetrahydrophenanthrene-9,10-dione

InChI

InChI=1S/C20H26O3/c1-11(2)12-9-13-14(10-15(12)21)20(5)8-6-7-19(3,4)18(20)17(23)16(13)22/h9-11,18,21H,6-8H2,1-5H3

InChI Key

KVTOPOITUALWOF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=C2C(=C1)C(=O)C(=O)C3C2(CCCC3(C)C)C)O

melting_point

207 - 210 °C

physical_description

Solid

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.